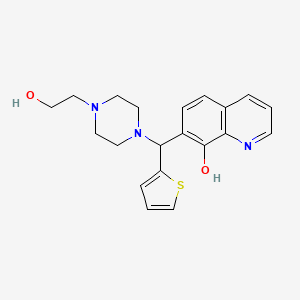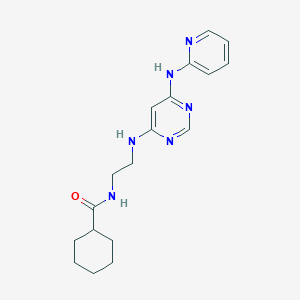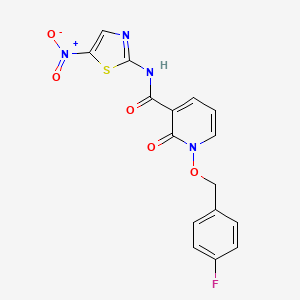![molecular formula C15H14N2 B2841410 1-[(3-Methylphenyl)methyl]benzimidazole CAS No. 537018-04-5](/img/structure/B2841410.png)
1-[(3-Methylphenyl)methyl]benzimidazole
Overview
Description
“1-[(3-Methylphenyl)methyl]benzimidazole” is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound . This compound is a part of a broad group of compounds containing nitrogen atoms in their structure that can mimic properties of DNA bases . They show not only biological activities but also are used for spectral and catalytic properties .
Synthesis Analysis
Benzimidazole is produced by condensation of o-phenylenediamine with formic acid, or the equivalent trimethyl orthoformate . 2-Substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation . The synthetic procedure involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets .Molecular Structure Analysis
The benzimidazole is a bicyclic molecule composed of a benzene ring and an imidazole ring . It is isostructural with naturally occurring nucleotides . The X-ray crystal structure analysis of selected benzimidazole derivatives has been described in literature .Chemical Reactions Analysis
Benzimidazole is a base . It can also be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry . The most prominent benzimidazole complex features N-ribosyl-dimethylbenzimidazole, as found in vitamin B12 .Physical and Chemical Properties Analysis
Benzimidazole is a white solid that appears in form of tabular crystals . It has a melting point of 170 to 172 °C . The acidity (pKa) is 12.8 for benzimidazole and 5.6 for the conjugate acid .Scientific Research Applications
Antioxidant Properties
Some benzimidazole derivatives, including 1-[(3-Methylphenyl)methyl]benzimidazole, have been synthesized and evaluated for their antioxidant properties. A study found that these derivatives significantly inhibited lipid peroxidation in rat liver, indicating potent antioxidant effects (Kuş, Ayhan-Kilcigil, Eke, & Iscan, 2004).
DNA Binding and Anticancer Activity
Benzimidazole derivatives have been shown to bind DNA and exhibit anticancer activities. A series of new benzimidazole-based Schiff base copper(II) complexes demonstrated significant in vitro cytotoxic effects against human lung, breast, and cervical cancer cell lines. The study highlights the potential of these compounds in cancer therapy (Paul et al., 2015).
Anti-Helicobacter pylori Agents
Novel structures derived from benzimidazole, including this compound, have shown potent and selective activities against the gastric pathogen Helicobacter pylori. These compounds could potentially be used as novel anti-H. pylori agents (Carcanague et al., 2002).
DNA Topoisomerase I Inhibitors
Benzimidazole derivatives have been evaluated for their effects on mammalian type I DNA topoisomerase activity. The study identified compounds that showed potent topoisomerase I inhibition, suggesting their potential use in therapeutic applications targeting DNA replication and cell division processes (Alpan, Gunes, & Topçu, 2007).
Synthesis of Amino Acid Mimetics
Benzimidazole derivatives have been used in the synthesis of amino acid mimetics, indicating their importance in the development of novel pharmaceuticals and biological research tools (Zaman, Kitamura, & Abell, 2005).
Antimicrobial and Anticancer Agents
Benzimidazole derivatives have been designed and synthesized, showing potent antibacterial properties against various strains, including MRSA, and exhibiting significant anticancer activities. These findings suggest their potential as both antimicrobial and anticancer agents (Pham et al., 2022).
Mechanism of Action
Target of Action
The primary target of 1-[(3-Methylphenyl)methyl]benzimidazole is Cytochrome P450 130 . This enzyme is found in Mycobacterium tuberculosis and plays a crucial role in the organism’s metabolism .
Mode of Action
It is known that benzimidazoles, in general, can interact with various targets, including enzymes and receptors, leading to changes in cellular processes .
Biochemical Pathways
Benzimidazoles are known to interact with various biochemical pathways, influencing cellular processes .
Result of Action
Benzimidazoles have been associated with various biological activities, including antimicrobial and anticancer effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the synthesis of benzimidazole derivatives has been shown to be efficient under mild conditions, using a mixture of solvents . This suggests that the compound’s action, efficacy, and stability could be influenced by the surrounding environment.
Safety and Hazards
Future Directions
Benzimidazoles are a very well-known, broad group of compounds that can mimic properties of DNA bases . The creation of pharmacologically sound benzimidazole derivatives is an important task that requires complex synthetic approaches . Future research could focus on the development of new benzimidazole derivatives with enhanced biological activities and lower toxicity.
Biochemical Analysis
Biochemical Properties
Benzimidazoles are known to interact with a variety of enzymes, proteins, and other biomolecules . The exact nature of these interactions depends on the specific structure of the benzimidazole derivative.
Cellular Effects
Benzimidazoles have been shown to have a broad spectrum of biological activities, including antimicrobial, antibiofilm, antifungal, antiviral, antioxidant, anti-inflammatory, antidiabetic, antiparasitic, anthelmintic, anticoagulant, antiallergic, antiprotozoal, anticonvulsants, anticancer and cytotoxic activities .
Molecular Mechanism
Benzimidazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzimidazoles are known to have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
Benzimidazoles have been shown to have a variety of effects at different dosages in animal models .
Metabolic Pathways
Benzimidazoles are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Benzimidazoles are known to interact with various transporters and binding proteins .
Subcellular Localization
Benzimidazoles are known to be directed to specific compartments or organelles based on their structure .
Properties
IUPAC Name |
1-[(3-methylphenyl)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-12-5-4-6-13(9-12)10-17-11-16-14-7-2-3-8-15(14)17/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVZYYZRLSFTTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2841327.png)
![4-(4-Methylpiperidin-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine](/img/structure/B2841328.png)


![4-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2841334.png)

![2-({[(Cyclohexylmethyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2841339.png)
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cinnamamide](/img/structure/B2841341.png)

![[(5-Fluoro-1H-indol-2-yl)methyl]methylamine methanesulfonate](/img/no-structure.png)


![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2841348.png)

